Nidulin

Beschreibung

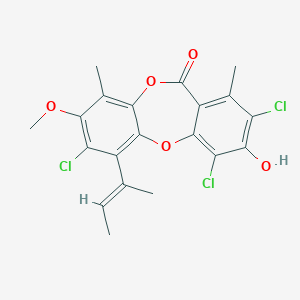

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the origin of the compound Nidulin?

An In-depth Technical Guide on the Origin of the Compound Nidulin

Executive Summary

This compound is a naturally occurring depsidone, a class of polyketide secondary metabolites, first identified as a chlorine-containing compound from the fungus Aspergillus nidulans[1][2]. It has since been isolated from other fungal species, notably Aspergillus unguis[3][4][5]. As a member of the depsidone family, this compound is characterized by a dibenzo[b,e][3][6]dioxepin-11-one core structure, featuring two aromatic rings linked by both an ester and an ether bond[4][7]. Biosynthetically, depsidones are understood to arise from the oxidative coupling of depsides, which are themselves formed by the esterification of two phenolic carboxylic acid units, typically derived from a polyketide synthase (PKS) pathway[3][4][8].

Recent research has highlighted the therapeutic potential of this compound, particularly in the context of metabolic diseases. It has been shown to stimulate glucose uptake in adipocytes through a mechanism primarily dependent on the AKT signaling pathway, leading to the translocation of GLUT4 glucose transporters to the plasma membrane[3][4]. This bioactivity, coupled with its previously reported antibacterial properties against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a significant lead compound for drug discovery and development[1][9]. This document provides a comprehensive overview of the origin, biosynthesis, experimental isolation, and key biological activities of this compound, tailored for a scientific audience.

Fungal Origin and Discovery

This compound is a fungal secondary metabolite. Its discovery was first reported in 1953 by Dean et al., who isolated it along with a related compound, ustin, from a strain of Aspergillus nidulans[1][2]. Subsequent studies have identified other fungal sources, including Aspergillus unguis and Emericella species, which are now commonly used for its isolation[3][5][9].

The compound belongs to the depsidone chemical class, which are polycyclic aromatic polyketides[6][7]. The chemical formula for this compound is C₂₀H₁₇Cl₃O₅, and it has a molecular weight of 443.70 g/mol [1][6].

Biosynthesis of this compound

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, the general pathway for fungal depsidones is well-understood and serves as a model. Depsidones are derived from depsides through an oxidative coupling reaction[3][4]. The biosynthesis is proposed to begin with the assembly of two separate polyketide chains by a polyketide synthase (PKS). These chains are processed into two orsellinic acid-type aromatic units, which are then joined by an ester bond to form a depside intermediate. An intramolecular oxidative cyclization (ether bond formation) then yields the characteristic tricyclic depsidone core.

The biosynthesis of this compound is notable for the incorporation of three chlorine atoms, a process catalyzed by a dedicated halogenase enzyme during the polyketide assembly or modification. The final steps likely involve tailoring enzymes, such as an O-methyltransferase, to add the methyl ether group, which may be a rate-limiting step in the overall biosynthesis[5].

Caption: Generalized biosynthetic pathway for fungal depsidones like this compound.

Experimental Protocols

Isolation of this compound from Aspergillus unguis

The following protocol is adapted from methodologies reported for the isolation of this compound and related depsidones from Aspergillus unguis ATCC 10032[3][4].

1. Fungal Cultivation:

- Prepare Potato Dextrose Broth (PDB) medium containing 4 g/L potato starch and 20 g/L dextrose.

- Supplement the medium with 2% NaCl.

- Inoculate the sterile PDB medium with A. unguis ATCC 10032.

- Incubate the culture at 25°C for 40 days under static conditions.

2. Extraction:

- After the incubation period, separate the fungal mycelia from the culture broth by filtration.

- Collect the filtrate (the liquid broth).

- Perform a liquid-liquid extraction by mixing the filtrate with an equal volume of ethyl acetate (EtOAc). Repeat this step twice to ensure complete extraction of the secondary metabolites.

- Combine the organic (EtOAc) layers.

3. Concentration and Purification:

- Concentrate the combined ethyl acetate extract under vacuum using a rotary evaporator to yield a crude extract.

- The crude extract can then be subjected to further purification steps, such as column chromatography (e.g., silica gel or Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. Purity is typically confirmed by ¹H NMR and HRESIMS[10].

Culture [label="1. Fungal Culture\n(A. unguis in PDB + 2% NaCl, 25°C, 40 days)", fillcolor="#F1F3F4", fontcolor="#202124"];

Filter[label="2. Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];

Mycelia [label="Fungal Mycelia (Discarded)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Filtrate [label="Culture Filtrate (Collected)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Extract [label="3. Liquid-Liquid Extraction\n(with Ethyl Acetate, 2x)", fillcolor="#F1F3F4", fontcolor="#202124"];

Aqueous [label="Aqueous Layer (Discarded)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];

Organic [label="Organic Layer (EtOAc)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Concentrate [label="4. Concentration\n(Under Vacuum)", fillcolor="#F1F3F4", fontcolor="#202124"];

Crude [label="Crude Extract", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Purify [label="5. Purification\n(Chromatography, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

Pure [label="Pure this compound (>99%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Culture -> Filter[color="#4285F4"];

Filter -> Mycelia [color="#5F6368"];

Filter -> Filtrate [color="#4285F4"];

Filtrate -> Extract [color="#4285F4"];

Extract -> Aqueous [color="#5F6368"];

Extract -> Organic [color="#4285F4"];

Organic -> Concentrate [color="#4285F4"];

Concentrate -> Crude [color="#4285F4"];

Crude -> Purify [color="#EA4335"];

Purify -> Pure [color="#34A853"];

}

Caption: Experimental workflow for the isolation and purification of this compound.

Quantitative Data Summary

This compound has been evaluated for various biological activities. The key quantitative findings are summarized in the tables below.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Data sourced from a study on fungal depsidones and glucose uptake[3].

| Parameter | Condition | Result (Fold Increase vs. Control) |

| Dose-Response | 2.8 µM this compound (16h) | ~1.25 |

| (16h incubation) | 5.6 µM this compound (16h) | ~1.60 |

| 11 µM this compound (16h) | ~2.00 | |

| Time-Course | 11.27 µM this compound (3h) | ~1.20 |

| (at 11.27 µM) | 11.27 µM this compound (6h) | ~1.50 |

| 11.27 µM this compound (12h) | ~1.80 | |

| 11.27 µM this compound (16h) | ~2.10 |

Table 2: Effect of this compound on Gene and Protein Expression in 3T3-L1 Adipocytes

Data from treatment with 11 µM this compound for 16 hours[3].

| Target | Level | Result (Fold Change vs. Control) |

| GLUT4 | mRNA Expression | 1.92 - 2.07 |

| Protein Level | 1.67 | |

| GLUT1 | mRNA Expression | Slight Reduction |

| Protein Level | No significant difference |

Table 3: Cytotoxicity and Inhibitory Activity of this compound

| Activity | Cell Line / Target | Value | Reference |

| Cytotoxicity (IC₅₀) | MOLT-3 (Leukemia) | 21.2 µM | [9] |

| HuCCA-1, HepG2, A549 | > 112.7 µM | [9] | |

| 3T3-L1 Adipocytes | Significant decrease at 45 µM | [3] | |

| Enzyme Inhibition (IC₅₀) | Aromatase | 11.2 µM | [9] |

| Antibacterial (MIC) | MRSA | 4 µg/mL | [9] |

| M. tuberculosis | Active at 1:5,000 - 1:10,000 dilution | [1] |

Mechanism of Action: Signaling Pathway

This compound stimulates glucose uptake in adipocytes primarily by activating the AKT signaling pathway, which is a key regulator of glucose metabolism and is also activated by insulin. Treatment with this compound leads to the phosphorylation and activation of AKT. Activated AKT, in turn, promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane. This increase in surface-exposed GLUT4 facilitates greater uptake of glucose from the bloodstream into the cell. While this compound also enhances AMPK phosphorylation, studies using inhibitors have shown that the blockage of AKT, but not AMPK, significantly diminishes this compound-stimulated glucose uptake, confirming the primary role of the AKT-dependent pathway[3].

Caption: this compound-stimulated glucose uptake via the AKT-dependent pathway.

References

- 1. This compound [drugfuture.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expanding antibiotic chemical space around the this compound pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PhytoBank: Showing this compound (PHY0128173) [phytobank.ca]

- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

Discovery and Isolation of Nidulin from Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a chlorinated depsidone, is a secondary metabolite produced by certain species of the fungal genus Aspergillus. First identified in the mid-20th century, this polyketide has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological activities of this compound. It further details the experimental protocols for its isolation and purification from fungal cultures and presents a conceptual framework for its biosynthesis. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Discovery and Producing Organisms

This compound was first reported in 1953 as an antibiotic substance produced by a strain of Aspergillus nidulans[1]. Subsequent research has also identified Aspergillus unguis as a producer of this compound and its analogues[2][3]. These fungi, belonging to the Aspergillus section Nidulantes, are found in various environments, including soil and marine ecosystems[3][4]. The discovery of this compound was part of the "Golden Age" of antibiotic discovery, a period marked by intensive screening of microorganisms for novel therapeutic agents[2].

Physicochemical Properties of this compound

This compound is a crystalline solid with a defined molecular structure and specific physical and chemical characteristics. It is practically insoluble in water but shows solubility in aqueous solutions of sodium hydroxide and sodium bicarbonate, as well as in various organic solvents[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇Cl₃O₅ | [1][5] |

| Molecular Weight | 443.70 g/mol | [1][5] |

| CAS Number | 10089-10-8 | [1][6] |

| Appearance | Slender, shiny rods | [1] |

| Melting Point | 180°C | [1] |

| Solubility | - Practically insoluble in water- Soluble in aqueous NaOH and NaHCO₃- Freely soluble in chloroform- Sparingly soluble in 95% ethanol and benzene- Very sparingly soluble in hot petroleum ether | [1][6][7] |

| Chemical Class | Depsidone, Polyketide | [5][8] |

Biological Activity of this compound

This compound exhibits a range of biological activities, with notable antibacterial and antifungal effects. Its efficacy has been demonstrated against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Additionally, it has shown cytotoxic activity against certain cancer cell lines and inhibitory effects on enzymes like aromatase.

Table 2: Summary of Reported Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | Quantitative Data (MIC/IC₅₀/Other) | Reference |

| Antibacterial | Mycobacterium tuberculosis | Inhibition at 1:5,000 to 1:10,000 dilution | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | [6][7] | |

| Pseudomonas aeruginosa | Inhibition zone = 9.5 mm | [9] | |

| Antifungal | Trichophyton tonsurans | Growth inhibition by 0.1% solution | [1] |

| Microsporum audouini | Growth inhibition by 0.1% solution | [1] | |

| Candida albicans | Inhibition zone = 9.0 mm | [9] | |

| Cytotoxic | MOLT-3 (Human T-cell acute lymphoblastic leukemia) | IC₅₀ = 21.2 µM | [6][7] |

| HuCCA-1, HepG2, A549 | IC₅₀ > 112.7 µM | [6][7] | |

| Enzyme Inhibition | Aromatase | IC₅₀ = 11.2 µM | [6][7] |

| Larvicidal | Artemia (brine shrimp) | LC₅₀ = 2.8 µg/mL | [7] |

| Metabolic | Glucose Uptake (3T3-L1 adipocytes) | Increased glucose uptake at 2.3 µM | [10][11] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; LC₅₀: Lethal Concentration, 50%.

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Aspergillus species and the subsequent extraction, purification, and identification of this compound.

Fungal Culture and Fermentation

-

Strain Selection: Obtain a viable culture of a known this compound-producing strain, such as Aspergillus unguis or Aspergillus nidulans.

-

Media Preparation: Prepare a suitable liquid or solid-state fermentation medium. Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) is commonly used. For example, a PDB medium can be prepared with 0.04% potato starch, 0.2% dextrose, and 0.02% NaCl[11].

-

Inoculation: Inoculate the sterile medium with spores or mycelial fragments of the selected fungal strain.

-

Incubation: Incubate the culture under appropriate conditions. Static liquid cultures are often grown at room temperature (around 25°C) for an extended period, typically 30-40 days, to allow for sufficient production of secondary metabolites[11].

-

Monitoring: Periodically observe the culture for growth and signs of contamination.

Extraction of this compound

-

Harvesting: At the end of the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Mycelial Extraction:

-

Dry the harvested mycelium (e.g., at 60°C) and pulverize it to increase the surface area for extraction[12][13].

-

Submerge the powdered mycelium in a suitable organic solvent, such as ethyl acetate or methanol, at a solid-to-liquid ratio (e.g., 1:2 w/v)[12][13].

-

Facilitate extraction using methods like maceration (soaking for several days) or ultrasound-assisted extraction (sonication for approximately 120 minutes) to enhance efficiency[11][12][13].

-

Repeat the extraction process multiple times (typically three times) to ensure complete recovery of the metabolites.

-

-

Broth Extraction: The culture filtrate (broth) can also be extracted with an immiscible organic solvent like ethyl acetate.

-

Concentration: Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Caption: Experimental workflow for the isolation and identification of this compound.

Isolation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.

-

Elution: A solvent gradient system is used for elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound may require further purification steps. This can include:

-

Sephadex LH-20 Chromatography: Useful for separating compounds based on size and polarity.

-

High-Performance Liquid Chromatography (HPLC): A highly effective method for obtaining pure compounds, often using a C18 reverse-phase column.

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., petroleum ether) to obtain slender, shiny rods[1].

Structural Elucidation

The identity and structure of the purified compound are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.

Biosynthesis of this compound

This compound belongs to the polyketide class of natural products. Its biosynthesis is orchestrated by a large, multi-domain enzyme known as a Polyketide Synthase (PKS). While the specific gene cluster for this compound biosynthesis in Aspergillus has not been fully detailed in the provided search results, the general pathway for fungal polyketides is well-established.

The process begins with the condensation of small carboxylic acid units (acetyl-CoA and malonyl-CoA) by the PKS. Tailoring enzymes, such as oxidoreductases, methyltransferases, and halogenases, then modify the polyketide backbone to generate the final complex structure of this compound. The formation of the depsidone core involves an oxidative coupling reaction. The presence of three chlorine atoms in this compound's structure indicates the action of a specific halogenase enzyme during its biosynthesis.

Caption: Conceptual overview of the biosynthetic pathway of this compound.

Conclusion

This compound remains a compelling natural product with significant, yet underexploited, biological potential. This guide consolidates the foundational knowledge regarding its discovery, properties, and laboratory-scale production. The detailed protocols for isolation and purification provide a practical framework for researchers aiming to reinvestigate this and other "forgotten" antibiotics. Further exploration of its biosynthetic pathway and the development of semisynthetic derivatives could unlock new therapeutic applications for this fascinating fungal metabolite.

References

- 1. This compound [drugfuture.com]

- 2. Expanding antibiotic chemical space around the this compound pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Biological Activity of Nidulin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a depsidone-class natural product primarily isolated from Aspergillus species, and its semi-synthetic derivatives have emerged as a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogues, with a focus on their antibacterial and glucose-lowering effects. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of their mechanisms of action. All quantitative data has been consolidated into structured tables for comparative analysis, and logical workflows are presented using Graphviz diagrams to support drug development and research initiatives in this area.

Introduction

This compound is a chlorinated depsidone produced by various fungi, most notably Aspergillus unguis. The core structure of this compound has proven to be a versatile template for chemical modification, leading to the generation of numerous derivatives with enhanced or novel biological activities. This guide will delve into the significant antibacterial properties of these compounds, particularly against Gram-positive pathogens, and their intriguing potential in metabolic disease, specifically in stimulating glucose uptake.

Antibacterial Activity

This compound and its derivatives have demonstrated significant antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Data

The minimum inhibitory concentrations (MICs) of this compound and several of its key derivatives against a panel of Gram-positive bacteria are summarized in the table below. The data highlights the enhanced potency of semi-synthetic derivatives, particularly the 8-O-aryl ether derivatives.

| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) |

| This compound | >32 | >32 | >32 |

| Northis compound | >32 | >32 | >32 |

| 8-O-(4-chlorobenzyl)northis compound | 4 | 4 | 8 |

| 8-O-(2,4-dichlorobenzyl)northis compound | 2 | 2 | 4 |

| 8-O-(4-trifluoromethylbenzyl)northis compound | 4 | 4 | 8 |

| 8-O-(4-pyridylmethyl)northis compound | 8 | 8 | 16 |

| 8-O-phenylnorthis compound | 2 | 2 | 4 |

| 8-O-(4-chlorophenyl)northis compound | 1 | 1 | 2 |

| 8-O-(4-methoxyphenyl)northis compound | 2 | 2 | 4 |

Data compiled from studies on semi-synthetic this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for this compound and its derivatives against bacterial strains.

Detailed Steps:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve this compound or its derivatives in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Glucose Uptake Stimulation

This compound has been shown to stimulate glucose uptake in skeletal muscle cells (myotubes), a key process in maintaining glucose homeostasis. This activity suggests its potential as a therapeutic agent for insulin resistance and type 2 diabetes.

Signaling Pathway: IRS-AKT

This compound enhances glucose uptake primarily through the activation of the Insulin Receptor Substrate (IRS)-AKT signaling pathway.[1] It promotes the phosphorylation of key proteins in this cascade, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1]

This compound's mechanism involves increasing intracellular calcium and reactive oxygen species (ROS), which in turn leads to the phosphorylation and activation of IRS-1.[1] Activated IRS-1 recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT (also known as Protein Kinase B).[1] Activated AKT promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane, thereby increasing the number of glucose transporters on the cell surface and enhancing glucose uptake.[1]

Quantitative Glucose Uptake Data

The effect of this compound on glucose uptake is dose-dependent. While specific EC50 values are not consistently reported across studies, research indicates a significant increase in glucose uptake in L6 myotubes at concentrations ranging from 5 to 20 µg/mL.

| Cell Line | Compound | Concentration (µg/mL) | Effect on Glucose Uptake |

| L6 Myotubes | This compound | 5 | Significant increase |

| L6 Myotubes | This compound | 10 | Further significant increase |

| L6 Myotubes | This compound | 20 | Maximal stimulation observed |

Experimental Protocol: 2-Deoxy-D-glucose (2-DG) Uptake Assay

This protocol describes the measurement of glucose uptake in L6 myotubes using radiolabeled 2-deoxy-D-glucose.

Detailed Steps:

-

Cell Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum once the cells reach confluence.

-

-

Serum Starvation:

-

Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free medium.

-

-

Compound Treatment:

-

Treat the myotubes with various concentrations of this compound (or derivatives) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-18 hours).

-

-

Glucose Uptake:

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Initiate glucose uptake by adding buffer containing [³H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Termination of Uptake:

-

Stop the reaction by rapidly washing the cells multiple times with ice-cold stop buffer (e.g., PBS containing a high concentration of glucose).

-

-

Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the counts to the protein concentration of each sample.

-

Other Biological Activities

While the antibacterial and glucose-lowering effects of this compound and its derivatives are the most extensively studied, preliminary research suggests other potential therapeutic applications.

Anticancer Activity

Some secondary metabolites from Aspergillus unguis have shown cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and HepG2. However, specific studies focusing on the anticancer effects of this compound and its direct derivatives are limited, and more research is needed to establish their potential in this area.

Antifungal Activity

The antifungal activity of this compound and its derivatives has been explored to a lesser extent than their antibacterial properties. Some studies have reported moderate activity against certain fungal species, such as Candida albicans, but generally, the MIC values are higher than those observed for bacteria.

Conclusion

This compound and its derivatives represent a valuable class of natural product-inspired compounds with significant therapeutic potential. The robust antibacterial activity, particularly of the 8-O-aryl ether derivatives against resistant Gram-positive pathogens, warrants further investigation and development. Furthermore, the ability of this compound to stimulate glucose uptake via the IRS-AKT pathway opens up new avenues for the development of novel treatments for metabolic disorders. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of molecules.

References

Mechanism of action of Nidulin at a molecular level.

An In-depth Technical Guide to the Molecular Mechanism of Action of Nidulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a trichlorinated fungal depsidone produced by Aspergillus species, has emerged as a promising bioactive compound with significant pharmacological potential.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a primary focus on its role in stimulating glucose uptake in insulin-sensitive tissues. We will delve into the signaling pathways modulated by this compound, its effects on key cellular proteins, and the upstream events that trigger its biological activity. This document consolidates current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: Stimulation of Glucose Uptake

This compound has been demonstrated to stimulate glucose uptake in both skeletal muscle cells (L6 myotubes) and fat cells (3T3-L1 adipocytes) in a dose- and time-dependent manner.[1][2][4] This effect is central to its potential as an agent for managing hyperglycemia and insulin resistance. The primary mechanism underpinning this a crucial biological activity is the activation of the IRS-AKT signaling pathway, a cornerstone of insulin-mediated glucose metabolism.[1][2]

Activation of the IRS-AKT Signaling Pathway

This compound activates key downstream components of the insulin signaling cascade, even though it does not directly engage the insulin receptor.[1][2] Experimental evidence has shown that this compound treatment leads to the phosphorylation and subsequent activation of Insulin Receptor Substrate 1 (IRS1) and the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The activation of AKT is a critical node in the pathway leading to glucose transporter translocation. Furthermore, this compound has been observed to stimulate the phosphorylation of p44/42 MAPK (ERK1/2).[1][2] The crucial role of the PI3K/AKT pathway is underscored by the fact that pharmacological inhibition of AKT significantly diminishes this compound-induced glucose uptake.[1][2]

Translocation and Upregulation of Glucose Transporters

A key consequence of AKT activation by this compound is the translocation of glucose transporters, specifically GLUT4 and GLUT1, from intracellular vesicles to the plasma membrane.[1][4] This process is essential for facilitating the transport of glucose from the bloodstream into the cell. In addition to promoting their translocation, this compound also upregulates the mRNA expression of both GLUT4 and GLUT1, suggesting a longer-term effect on the cell's capacity for glucose uptake.[1][4]

Upstream Signaling: A Role for Redox and Calcium Signaling

Intriguingly, this compound's activation of the IRS-AKT pathway appears to be independent of direct insulin receptor stimulation.[1][2] Instead, the mechanism is initiated by the modulation of intracellular secondary messengers. Research has indicated that this compound treatment leads to an increase in cytosolic hydrogen peroxide (H₂O₂) and intracellular calcium (Ca²⁺) levels.[1][2] These molecules act as upstream modulators of the IRS-AKT pathway. The importance of these messengers is highlighted by the observation that the glucose uptake-enhancing effects of this compound and its activation of AKT are suppressed by treatment with antioxidants or calcium chelators.[1][5]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on this compound's bioactivity.

Table 1: Effect of this compound on Glucose Uptake

| Cell Line | This compound Concentration | Treatment Time | Fold Increase in Glucose Uptake (vs. Control) | Citation |

| 3T3-L1 Adipocytes | 2.3 µM | 16 h | 1.41 | [6] |

| 3T3-L1 Adipocytes | 11 µM | 16 h | ~1.6 (estimated from graph) | [4] |

| L6 Myotubes | 20 µg/mL | 16 h | 1.55 | [7] |

Table 2: Effect of this compound on Protein Phosphorylation

| Protein | Cell Line | This compound Concentration | Treatment Time | Fold Increase in Phosphorylation (vs. Control) | Citation |

| IRS1 | L6 Myotubes | Not Specified | 1 h | 2.93 | [1] |

| IRS1 | L6 Myotubes | Not Specified | 6 h | 2.16 | [1] |

| AKT | L6 Myotubes | Not Specified | 1 h | Significant increase | [7] |

| p44/42 MAPK | L6 Myotubes | Not Specified | 1 h | 1.29 | [7] |

Table 3: Effect of this compound on Gene Expression

| Gene | Cell Line | This compound Concentration | Treatment Time | Fold Increase in mRNA Expression (vs. Control) | Citation |

| GLUT4 | 3T3-L1 Adipocytes | 11 µM | 9 h | 1.92 - 2.07 | [4] |

Experimental Protocols

This section provides a detailed methodology for the key experiments used to elucidate the mechanism of action of this compound.

2-[³H]-deoxy-glucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake by cultured cells.

-

Cell Culture and Differentiation: L6 myoblasts or 3T3-L1 preadipocytes are cultured to confluence and then differentiated into myotubes or adipocytes, respectively, using appropriate differentiation media.

-

Treatment: Differentiated cells are serum-starved and then treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods. For insulin or metformin combination studies, these compounds are added alongside this compound.

-

Glucose Uptake Measurement: Cells are washed with a glucose-free buffer and then incubated with 2-[³H]-deoxy-glucose (a radiolabeled glucose analog) for a short period.

-

Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold buffer. Cells are then lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to quantify the amount of 2-DG taken up by the cells.

-

Data Normalization: The results are typically normalized to the total protein content of the cell lysate.

Immunoblot Analysis

This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.

-

Protein Extraction: Following treatment with this compound or controls, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-IRS1, etc.).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.

Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for GLUT4, GLUT1, and a housekeeping gene (e.g., ACTβ, NONO) for normalization. The reaction is performed in a real-time PCR system that monitors the amplification of the target DNA in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used as an internal control.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the molecular effects of this compound.

Other Reported Biological Activities

While the primary focus of recent research has been on its metabolic effects, this compound has also been reported to possess other biological activities. It has demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Additionally, due to its structural similarity to known phospholipase A2 inhibitors, this compound and related depsidones have been suggested to have potential as anti-inflammatory agents.[8]

Conclusion and Future Directions

This compound is a fungal metabolite that stimulates glucose uptake through a novel mechanism involving the modulation of intracellular redox and calcium signaling, which in turn activates the canonical IRS-AKT pathway.[1] Its ability to enhance glucose uptake in insulin-resistant conditions and its additive effects with existing antidiabetic drugs like metformin make it an attractive lead compound for the development of new therapies for type 2 diabetes.[1][4][10]

Future research should focus on identifying the direct molecular target(s) of this compound that initiate the increase in cytosolic H₂O₂ and Ca²⁺. In vivo studies in animal models of diabetes are also essential to validate its efficacy and safety as a potential therapeutic agent. Furthermore, a more in-depth exploration of its antibacterial and anti-inflammatory properties could reveal additional therapeutic applications for this versatile natural product.

References

- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nidulin: A Technical Guide to its Sourcing from Aspergillus unguis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a chlorinated depsidone, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides an in-depth overview of Aspergillus unguis as a primary source of this compound, detailing its cultivation, extraction, purification, and proposed biosynthesis. The information herein is curated for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this fungal metabolite. First identified in the 1970s, this compound is one of several secondary metabolites produced by Aspergillus unguis, a fungus belonging to the Aspergillus section Nidulantes.[1] This fungus is found in various environments, including soil and marine ecosystems, associated with organisms like jellyfish and sponges.[1]

Physicochemical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its study and application.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇Cl₃O₅ | --INVALID-LINK-- |

| Molecular Weight | 443.7 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in methanol, DMSO, and ethyl acetate | - |

Cultivation of Aspergillus unguis for this compound Production

The production of this compound is intrinsically linked to the cultivation conditions of Aspergillus unguis. While a universally optimized protocol for maximizing this compound yield is not yet established, the following methodology, based on existing literature, provides a solid foundation. A. unguis has been successfully cultured on various media, including Potato Dextrose Broth (PDB), which supports the production of its secondary metabolites.[2]

Experimental Protocol: Small-Scale Fermentation

-

Strain and Inoculum Preparation:

-

Obtain a pure culture of Aspergillus unguis.

-

Grow the fungus on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.

-

Prepare a spore suspension by flooding the agar surface with sterile 0.85% saline solution containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

-

-

Fermentation:

-

Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubate the culture at 25-28°C under static conditions in the dark for 30 days.[2]

-

Note: The addition of NaBr (20 g/L) and procaine (1 mM) to the culture medium has been shown to influence the production of depsidones in A. unguis and could be explored for optimizing this compound yield.[3]

-

Extraction and Purification of this compound

The extraction and purification of this compound from Aspergillus unguis cultures is a multi-step process involving solvent extraction and chromatography.

Experimental Protocol: Extraction and Preliminary Purification

-

Extraction:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Combine the mycelium and broth and extract three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.[2]

-

-

Fractionation (based on a general protocol for A. unguis extracts):

-

Dissolve the crude extract (e.g., 627.5 mg) in methanol to precipitate residual salts, yielding a salt-free extract (e.g., 350 mg).[2]

-

Subject the salt-free extract to centrifugal chromatography on a normal-phase silica gel column.[2]

-

Elute the column with a gradient of n-hexane-ethyl acetate (e.g., starting from 7:3, then 6:4, and 5:5 v/v) to obtain several fractions.[2]

-

Experimental Protocol: Preparative HPLC Purification

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative reverse-phase HPLC.

-

Column: C18, 10 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing polarity. A typical starting point could be 30% acetonitrile, increasing to 100% over 40 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV at 254 nm.

-

Collect fractions corresponding to the this compound peak and confirm their identity using analytical techniques such as LC-MS and NMR.

-

Quantitative Data

Quantitative data on this compound yield is scarce in publicly available literature. One study reported the production of this compound at a "gram level" when A. unguis was cultured in seawater, but specific yields per liter of culture are not detailed.[4] The following table is intended to be populated as more quantitative research becomes available.

| Cultivation Method | Medium | Incubation Time (days) | Yield (mg/L) | Purity (%) | Reference |

| Static Culture | PDB | 30 | Data not available | >95% (after HPLC) | [2] |

| Shaker Culture | Seawater-based | Not specified | "Gram level" | Data not available | [4] |

Biosynthesis of this compound

This compound belongs to the depsidone class of polyketides. Its biosynthesis is believed to follow a pathway common to other depsidones, originating from the polyketide synthase (PKS) pathway.

The proposed biosynthetic pathway for this compound involves several key steps:

-

Polyketide Synthesis: Two different non-reducing polyketide synthases (NR-PKSs) are likely involved in the synthesis of the two aromatic precursors: an orcinol derivative and an orsellinic acid derivative.

-

Depside Formation: These two aromatic rings are then linked via an ester bond to form a depside intermediate.

-

Oxidative Coupling: An intramolecular oxidative coupling reaction, likely catalyzed by a cytochrome P450 monooxygenase, forms the characteristic ether linkage of the depsidone core.

-

Tailoring Reactions: A series of tailoring enzymes, including halogenases and methyltransferases, are responsible for the chlorination and methylation patterns observed in the final this compound molecule. The exact sequence and nature of these enzymes in A. unguis for this compound biosynthesis are yet to be fully elucidated.

Mechanism of Action

Recent studies have begun to elucidate the mechanism of action of this compound, particularly in the context of metabolic diseases.

Conclusion

Aspergillus unguis stands out as a valuable natural source for the production of this compound. While this guide provides a foundational framework for its cultivation, extraction, and purification, further research is imperative to optimize production yields and fully characterize its biosynthetic pathway. The promising biological activities of this compound, coupled with a deeper understanding of its production and mechanism of action, will undoubtedly pave the way for its development as a potential therapeutic agent.

References

- 1. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aspergillus nidulans Secondary Metabolites: Focus on Nidulin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus nidulans, a model filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, many of which possess significant biological activities. This technical guide provides a comprehensive overview of the secondary metabolism of A. nidulans, with a specific focus on the depsidone compound, nidulin. This document details the current understanding of the biosynthetic pathways, regulatory networks, and methods for the study of these natural products. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.

Introduction to Aspergillus nidulans Secondary Metabolism

The filamentous fungus Aspergillus nidulans has long served as a premier model organism for studying eukaryotic genetics, development, and metabolism.[1] Its well-characterized genome, facile genetic manipulation, and both sexual and asexual life cycles have made it an invaluable tool for biological research.[2] A key area of investigation in A. nidulans is its secondary metabolism, which encompasses the biosynthesis of a vast repertoire of small molecules not essential for primary growth but crucial for adaptation, competition, and interaction with the environment.[1]

These secondary metabolites are of immense interest due to their diverse chemical structures and potent biological activities, which range from antimicrobial and antifungal to anticancer and immunosuppressive properties.[3] The genes responsible for the biosynthesis of these compounds are typically organized in contiguous units known as biosynthetic gene clusters (BGCs), which often include a backbone synthase gene (e.g., polyketide synthase [PKS] or non-ribosomal peptide synthetase [NRPS]), tailoring enzymes (e.g., oxidases, methyltransferases), and regulatory factors.[2][4]

Genomic sequencing has revealed that A. nidulans possesses a far greater number of BGCs than the number of characterized secondary metabolites, indicating that a significant portion of its biosynthetic potential remains untapped under standard laboratory conditions.[5] These "silent" or "cryptic" BGCs represent a promising frontier for the discovery of novel, bioactive natural products.

This compound and its Derivatives: A Prominent Depsidone

Among the diverse secondary metabolites produced by A. nidulans, this compound is a notable example of the depsidone class of polyketides. Depsidones are characterized by a dibenzo[b,e][1][6]dioxepin-11-one core structure, formed through the intramolecular oxidative coupling of a depside precursor.[7]

Chemical Structure:

This compound, also known as ustin, is a chlorinated depsidone with the chemical formula C₂₀H₁₇Cl₃O₅. Its structure features a trichlorinated, dihydroxylated, and methoxylated dibenzodioxepinone core with dimethyl and methylpropenyl side chains.

Aspergillus nidulans also produces several related depsidones and precursors, which may vary in their chlorination, methylation, or other substitutions.

Biological Activities:

This compound and its derivatives have been reported to exhibit a range of biological activities. These include:

-

Antibacterial activity: Particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

-

Antifungal activity: Demonstrating inhibitory effects against various fungal species.

-

Anticancer activity: Some derivatives have shown cytotoxic effects against cancer cell lines.

The biological activities of these compounds are often influenced by their specific substitution patterns, making them interesting scaffolds for medicinal chemistry and drug development.

Quantitative Data on Aspergillus nidulans Secondary Metabolites

While specific quantitative yield data for this compound under various culture conditions is not extensively reported in the literature, a significant body of research has focused on the qualitative and semi-quantitative analysis of secondary metabolite production in A. nidulans. The following table summarizes some of the key secondary metabolites, their chemical class, and their reported biological activities.

| Secondary Metabolite | Chemical Class | Reported Biological Activities | Key Regulatory Factors |

| This compound | Depsidone | Antibacterial, Antifungal, Anticancer | Putatively regulated by LaeA and pathway-specific transcription factors |

| Sterigmatocystin | Polyketide (Mycotoxin) | Carcinogenic, Precursor to Aflatoxin | AflR (pathway-specific), LaeA (global), VeA |

| Penicillin | β-lactam (Antibiotic) | Antibacterial | LaeA, VeA, PacC, NreA |

| Aspyridone A/B | Polyketide-NRP Hybrid | Unknown | ApdR (pathway-specific) |

| Asperfuranone | Polyketide | Unknown | AfoA (pathway-specific) |

| Emericellamides | Lipopeptide | Surfactant properties | LaeA |

| Monodictyphenone | Polyketide | Unknown | MdpE (pathway-specific) |

| Orsellinic Acid | Polyketide | Precursor to other metabolites | LaeA |

| F9775A/B | Polyketide | Anti-osteoporosis activity | CclA (epigenetic) |

Experimental Protocols

General Protocol for Cultivation of Aspergillus nidulans for Secondary Metabolite Production

This protocol provides a general method for the cultivation of A. nidulans to induce the production of secondary metabolites. Optimization of media components, pH, temperature, and aeration may be required for maximizing the yield of specific compounds like this compound.

Materials:

-

Aspergillus nidulans strain (wild-type or mutant)

-

Minimal Medium (MM) or Complete Medium (CM) agar plates

-

Sterile distilled water

-

Sterile swabs or inoculation loops

-

Liquid fermentation medium (e.g., Czapek-Dox broth, Potato Dextrose Broth, or specialized production media)

-

Shaking incubator

-

Sterile flasks

Procedure:

-

Spore Suspension Preparation:

-

Grow the A. nidulans strain on MM or CM agar plates at 37°C for 3-5 days until conidiation is observed.

-

Flood the plate with a small volume of sterile distilled water containing 0.01% Tween 80.

-

Gently scrape the surface with a sterile swab or loop to dislodge the conidia.

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Determine the spore concentration using a hemocytometer.

-

-

Inoculation and Fermentation:

-

Inoculate sterile liquid fermentation medium in flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

-

Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-37°C) and agitation speed (e.g., 150-250 rpm) for 5-14 days. The optimal conditions will vary depending on the target metabolite.

-

General Protocol for Extraction and Purification of Depsidones (e.g., this compound)

This protocol outlines a general procedure for the extraction and purification of depsidones from A. nidulans cultures.

Materials:

-

Fungal culture broth and mycelia

-

Ethyl acetate

-

Methanol

-

Hexane

-

Silica gel for column chromatography

-

Separatory funnel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Extraction:

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Dry the mycelia, grind to a powder, and extract with methanol or ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preliminary Purification by Solvent Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Partition the aqueous methanol extract with hexane to remove nonpolar impurities like fatty acids.

-

Evaporate the methanol from the polar layer to obtain a semi-purified extract.

-

-

Silica Gel Column Chromatography:

-

Adsorb the semi-purified extract onto a small amount of silica gel.

-

Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).

-

Apply the sample to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target depsidone.

-

-

Final Purification by HPLC:

-

Pool the fractions containing the compound of interest and evaporate the solvent.

-

Dissolve the residue in a suitable solvent (e.g., methanol).

-

Perform preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to obtain the pure compound.

-

Analytical Methods for Characterization

-

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and other metabolites. A C18 column with a UV detector is commonly employed.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the purified compound.

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway of this compound

While the specific gene cluster for this compound has not been definitively characterized, a putative biosynthetic pathway can be proposed based on the known biosynthesis of other depsidones. The pathway likely involves a non-reducing polyketide synthase (NR-PKS) to assemble the polyketide backbone, followed by tailoring steps including cyclization, chlorination, methylation, and oxidative coupling catalyzed by a cytochrome P450 monooxygenase to form the characteristic depsidone ring structure.

Caption: Putative biosynthetic pathway of this compound in A. nidulans.

Global Regulation of Secondary Metabolism

The production of secondary metabolites in A. nidulans is tightly controlled by a complex regulatory network. A key global regulator is the LaeA protein, a methyltransferase that is part of the Velvet complex. LaeA is required for the expression of numerous secondary metabolite gene clusters, including those for penicillin and sterigmatocystin. Its activity is influenced by environmental signals such as light and nutrient availability, which are transduced through various signaling pathways.

Caption: Global regulatory network of secondary metabolism in A. nidulans.

Experimental Workflow for Metabolite Discovery

The process of discovering and characterizing new secondary metabolites from A. nidulans follows a systematic workflow, from cultivation to structure elucidation. This workflow often involves comparing the metabolic profiles of wild-type and mutant strains or strains grown under different conditions.

Caption: General experimental workflow for secondary metabolite discovery.

Conclusion

Aspergillus nidulans remains a cornerstone for research into fungal secondary metabolism. Its genetic tractability and the wealth of available genomic information provide a powerful platform for uncovering novel bioactive compounds and elucidating their biosynthetic pathways. While significant progress has been made in understanding the regulation and diversity of its secondary metabolites, many biosynthetic gene clusters, including potentially that for this compound, await full characterization. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemical landscape of this remarkable fungus and to harness its potential for the discovery of new therapeutic agents. Future work, combining advanced analytical techniques with synthetic biology and genetic engineering, will undoubtedly continue to unlock the hidden treasures of Aspergillus nidulans's secondary metabolome.

References

- 1. A newly identified gene cluster in Aspergillus nidulans comprises five novel genes localized in the alc region that are controlled both by the specific transactivator AlcR and the general carbon-catabolite repressor CreA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Detection and Quantification of Patulin and Citrinin Contamination in Fruits | MDPI [mdpi.com]

- 3. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR metabolic profiling of Aspergillus nidulans to monitor drug and protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Accurate prediction of secondary metabolite gene clusters in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nidulin Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin is a depsidone, a class of polyketide secondary metabolites, originally isolated from the fungus Aspergillus unguis.[1][2] Emerging research has highlighted its potential as an antibacterial agent, demonstrating inhibitory activity against a range of bacteria. Notably, derivatives of this compound have shown significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These application notes provide detailed protocols for conducting antibacterial susceptibility testing of this compound using standardized methods to ensure reliable and reproducible results.

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3] Given that this compound is an investigational compound, specific interpretive criteria (i.e., susceptible, intermediate, resistant) have not yet been established. Therefore, the primary outputs of these tests will be quantitative measurements of antibacterial activity, namely the Minimum Inhibitory Concentration (MIC) and zones of inhibition.

Antibacterial Spectrum of this compound

Published studies have reported the in vitro antibacterial activity of this compound against various bacterial species. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Species | Strain | Reported MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | - | 4 | [4] |

| Escherichia coli | AB3027 | 2.8 | [4] |

| Escherichia coli | - | 0.78–3.12 (µ g/disk ) | [5] |

| Pseudomonas aeruginosa | - | 0.78–3.12 (µ g/disk ) | [5] |

| Staphylococcus aureus | - | 0.78–3.12 (µ g/disk ) | [5] |

| Enterococcus faecalis | - | 0.78–3.12 (µ g/disk ) | [5] |

| Bacillus subtilis | - | 0.78–3.12 (µ g/disk ) | [5] |

| Salmonella typhimurium | - | 0.78–3.12 (µ g/disk ) | [5] |

| Vibrio cholerae | Inaba | 0.78–3.12 (µ g/disk ) | [5] |

| Micrococcus luteus | - | 0.78–3.12 (µ g/disk ) | [5] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water. Therefore, a stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of antibacterial compounds for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Accurately weigh a desired amount of this compound powder using an analytical balance.

-

Dissolve the this compound powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration can be adjusted based on the expected MIC values and the desired final concentration range for testing.

-

Ensure complete dissolution by vortexing thoroughly.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.

-

Store the stock solution at -20°C or lower. Avoid repeated freeze-thaw cycles.

Note on Solvent Effects: It is crucial to control for any potential antibacterial activity of the solvent. A solvent control (DMSO at the highest concentration used in the assay) should be included in all experiments to ensure that the observed antibacterial activity is due to this compound and not the solvent. The final concentration of DMSO in the test medium should ideally be kept below 1% (v/v) to minimize its effect on bacterial growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 standard.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

a. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.

-

Typically, for an initial test, a broad range of concentrations is used (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Ensure that the final volume in each well is consistent (e.g., 50 µL or 100 µL).

c. Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (CAMHB with bacterial inoculum, no this compound) and a negative control well (CAMHB only).

-

If DMSO is used to prepare the this compound stock, include a solvent control well (CAMHB with bacterial inoculum and the highest concentration of DMSO used in the test wells).

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

A reading mirror or a microplate reader can be used to facilitate the determination of the MIC.

Workflow for Broth Microdilution:

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent. This protocol is based on the CLSI M02 standard.

Materials:

-

This compound stock solution

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

a. Preparation of this compound Disks:

-

Aseptically apply a precise volume of the this compound stock solution to each sterile blank paper disk to achieve a specific amount of this compound per disk (e.g., 2 µg, 5 µg, or 10 µg). The optimal concentration needs to be determined empirically.

-

Allow the disks to dry completely in a sterile environment before use.

-

Store the prepared disks in a desiccator at 2-8°C.

b. Inoculation of Agar Plates:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

c. Application of Disks and Incubation:

-

Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or caliper.

-

The zone of inhibition is the area where no bacterial growth is visible.

Workflow for Kirby-Bauer Disk Diffusion:

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains with known susceptibility profiles should be tested concurrently with the experimental isolates.

Recommended QC Strains:

-

Staphylococcus aureus ATCC® 29213™

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

Establishing In-House QC Ranges: As there are no established CLSI or EUCAST QC ranges for this compound, it is imperative for each laboratory to establish its own internal QC ranges. This should be done by testing the QC strains on at least 20 consecutive days and calculating the mean and standard deviation of the MIC values or zone diameters. The acceptable QC range is typically the mean ± 2 standard deviations. For detailed guidance on establishing QC ranges, refer to the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters."

QC Data Table Template:

| Date | QC Strain | This compound Lot # | MIC (µg/mL) | Zone Diameter (mm) | Analyst | Comments |

| S. aureus ATCC 29213 | ||||||

| E. coli ATCC 25922 | ||||||

| P. aeruginosa ATCC 27853 |

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format. The primary data to be collected are the MIC values from the broth microdilution assay and the zone diameters from the disk diffusion assay.

Example Data Summary Table: